

# 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine structure elucidation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine

Cat. No.: B2996754

[Get Quote](#)

An In-Depth Technical Guide to the Structure Elucidation of **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine**

**Authored by: A Senior Application Scientist**

## Abstract

In the landscape of drug discovery and development, the unambiguous determination of a molecule's chemical structure is a non-negotiable cornerstone of regulatory compliance, intellectual property protection, and, most critically, ensuring safety and efficacy.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough of the analytical workflow employed to elucidate and confirm the structure of **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine**, a sulfonamide derivative with potential therapeutic applications.[4] Moving beyond a simple recitation of methods, this document illuminates the strategic rationale behind the sequence of analyses, the interpretation of complex data, and the establishment of self-validating protocols that ensure scientific integrity at every stage.

## The Analytical Mandate: A Multi-Technique, Orthogonal Approach

The structure elucidation of a novel chemical entity is never reliant on a single analytical technique. Instead, we construct a logical, multi-faceted workflow where each method provides a unique piece of the structural puzzle. The data from these disparate techniques must

converge to a single, consistent conclusion. This orthogonal approach is fundamental to building a robust and defensible characterization package.

Our investigation into **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine** follows a sequence designed to move from general characterization to definitive structural assignment.

Caption: Overall workflow for structure elucidation.

## Foundational Analysis: Purity and Molecular Formula

Before dedicating resources to extensive spectroscopic analysis, it is imperative to confirm the purity and determine the molecular formula of the synthesized compound.

### Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis in the pharmaceutical industry, capable of separating the target compound from starting materials, by-products, and degradation products.<sup>[5][6]</sup>

Experimental Protocol: HPLC-UV Purity Assessment

- System: Agilent 1290 Infinity II LC System or equivalent UHPLC.<sup>[7]</sup>
- Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, linear gradient to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.

- Injection Volume: 1  $\mu$ L.
- Detector: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.
- Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Expected Outcome & Trustworthiness: The target compound, **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine**, is expected to elute as a single major peak with a purity level exceeding 98%. This result provides confidence that subsequent spectroscopic data will be representative of the compound of interest and not a mixture.

## Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: LC-HRMS

- System: HPLC system coupled to a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+). The phenylamine moiety is readily protonated.
- Mass Analysis: Full scan mode from  $m/z$  100-500.
- Data Interpretation: The measured mass of the protonated molecular ion  $[M+H]^+$  is compared to the theoretical mass calculated for the proposed formula,  $C_{12}H_{18}N_2O_3S$ .

Data Presentation: HRMS Results

Parameter	Theoretical Value	Observed Value	Mass Error (ppm)
Molecular Formula	$C_{12}H_{18}N_2O_3S$	-	-
Exact Mass [M]	270.1038	-	-

| [M+H]<sup>+</sup> Ion | 271.1111 | 271.1109 | -0.74 |

**Expertise & Causality:** An observed mass error of < 5 ppm provides extremely high confidence in the assigned molecular formula. Further analysis using tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns. For sulfonamides, common fragmentation pathways include the loss of SO<sub>2</sub> (64 Da) and cleavage of the sulfonamide S-N bond.<sup>[8][9][10]</sup> The observation of these fragments provides an early, corroborative piece of structural evidence.

## Core Structure Assembly: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule in solution.<sup>[11]</sup> A combination of 1D and 2D experiments is required for a complete and unambiguous assignment.<sup>[12]</sup>

### Experimental Protocol: NMR Spectroscopy

- Instrument: Bruker Avance 500 MHz spectrometer or equivalent.
- Sample Preparation: ~10 mg of the compound dissolved in ~0.6 mL of Deuterated Chloroform (CDCl<sub>3</sub>) or DMSO-d<sub>6</sub>.
- Experiments:
  - 1D: <sup>1</sup>H, <sup>13</sup>C{<sup>1</sup>H}
  - 2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation)

## <sup>1</sup>H and <sup>13</sup>C NMR: The Building Blocks

The 1D spectra provide the fundamental information: the number of unique proton and carbon environments, their chemical shifts, proton signal integrations (relative number of protons), and proton-proton coupling patterns (multiplicity).

### Data Presentation: Predicted NMR Assignments

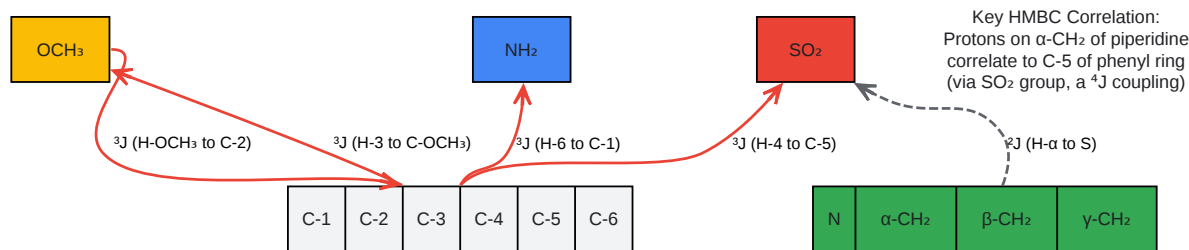
Assignment	Predicted $^1\text{H}$ Shift (ppm)	Predicted $^{13}\text{C}$ Shift (ppm)	Rationale
$-\text{OCH}_3$	~3.9	~56	Singlet, typical for aryl methoxy groups. <a href="#">[13]</a>
$-\text{NH}_2$	~4.0-6.0	-	Broad singlet, exchangeable with $\text{D}_2\text{O}$ . <a href="#">[13]</a>
Aromatic H (3)	~7.2-7.5	~115-130	3 distinct signals, coupling patterns reveal substitution.
Piperidine H	~1.5-1.7 ( $\beta$ , $\gamma$ )	~23-26	Complex multiplets for the central $\text{CH}_2$ groups.
Piperidine H	~3.1-3.3 ( $\alpha$ )	~48	Multiplet, deshielded by adjacent nitrogen.

| Aromatic C | - | ~110-160 | 6 signals expected for the substituted ring.[\[14\]](#)[\[15\]](#) |

## 2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR shows how they are connected.

- COSY: Identifies protons that are coupled (typically 2-3 bonds apart), revealing adjacent protons within the same spin system (e.g., within the piperidine ring and the aromatic ring).
- HSQC: Correlates each proton directly to the carbon it is attached to ( $^1\text{JCH}$  coupling).[\[16\]](#)[\[17\]](#)  
This is a critical step for assigning the carbon skeleton based on the more easily assigned proton spectrum.[\[11\]](#)
- HMBC: This is the key experiment for assembling the final structure. It shows correlations between protons and carbons that are 2-4 bonds away ( $^2\text{JCH}$ ,  $^3\text{JCH}$ ).[\[18\]](#)[\[19\]](#) It allows us to connect the disparate fragments.



[Click to download full resolution via product page](#)

Caption: Key HMBC correlations linking the molecular fragments.

**Expertise & Causality:** The most critical correlation is the  $^3J$  coupling from the methoxy protons to C-2 of the aromatic ring, confirming its position. Likewise, long-range correlations from the aromatic protons H-4 and H-6 to the sulfonyl-bearing carbon (C-5) and from the piperidine  $\alpha$ -protons to the same carbon (C-5) would definitively link the entire piperidine-1-sulfonyl moiety to the C-5 position of the 2-methoxyphenylamine core. The absence of certain correlations is also informative, helping to rule out alternative isomeric structures.

## Structural Confirmation: Orthogonal Spectroscopic and Crystallographic Methods

With a proposed structure assembled from NMR data, we use orthogonal methods to confirm key features and, ultimately, the absolute three-dimensional arrangement of atoms.

### Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of specific functional groups, as their vibrational frequencies correspond to characteristic absorption bands.<sup>[20]</sup>

Experimental Protocol: FTIR

- System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample: A small amount of the solid compound is placed directly on the ATR crystal.

- Data Acquisition: Spectrum is recorded from 4000 to 400  $\text{cm}^{-1}$ .

Data Presentation: Characteristic IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group	Confirmation
3450-3300	N-H Asymmetric & Symmetric Stretch	Primary Aromatic Amine	Two distinct bands are expected for the $-\text{NH}_2$ group.[20][21]
1350-1310	S=O Asymmetric Stretch	Sulfonamide	Strong absorption band confirming the sulfonyl group.[22]
1170-1150	S=O Symmetric Stretch	Sulfonamide	Strong absorption band confirming the sulfonyl group.[22]
1270-1230	C-O Stretch (Aryl Ether)	Methoxy Group	Confirms the presence of the $\text{Ar-O-CH}_3$ moiety.

| 1620-1580 | N-H Bend (Scissoring) | Primary Amine | Confirms the primary amine.[21][23] |

## Single Crystal X-ray Crystallography

X-ray crystallography is the definitive, "gold standard" technique for determining the absolute three-dimensional structure of a crystalline solid.[24][25][26] It provides precise bond lengths, bond angles, and conformational information, leaving no ambiguity.[27][28]

Experimental Protocol: X-Ray Crystallography

- Crystallization (Rate-Limiting Step): The primary challenge is growing a single, high-quality crystal suitable for diffraction.[24][28] This is typically achieved by slow evaporation of the compound from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).

- **Data Collection:** A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded.[\[26\]](#)
- **Structure Solution and Refinement:** The diffraction data is processed using specialized software to generate an electron density map, from which the atomic positions are determined and refined.

**Expected Outcome:** The refined crystal structure will provide an unambiguous 3D model of **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine**, confirming the connectivity established by NMR and providing precise geometric parameters. This result serves as the ultimate proof of structure.

## Conclusion

The structural elucidation of **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine** is achieved through a systematic and orthogonal analytical strategy. High-resolution mass spectrometry confirms the elemental composition ( $C_{12}H_{18}N_2O_3S$ ), while HPLC validates the sample's high purity. A comprehensive suite of 1D and 2D NMR experiments ( $^1H$ ,  $^{13}C$ , COSY, HSQC, and HMBC) successfully pieces together the molecular framework, establishing the precise connectivity of the methoxy, phenylamine, and piperidine-1-sulfonyl moieties. This proposed structure is further corroborated by FTIR, which confirms the presence of all key functional groups. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the absolute three-dimensional structure. This rigorous, multi-technique approach ensures the highest level of confidence in the compound's identity, a critical requirement for any further research and development activities.

## References

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of  $SO_2$  via rearrangement. PubMed.
- Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers.
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Advario.
- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.



- Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health (NIH).
- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate.
- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ACS Publications.
- Analytical method validation: A brief review. ResearchGate.
- A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
- Infrared Spectroscopy. Illinois State University.
- [Influence of solvents on IR spectrum of aromatic amines]. PubMed.
- X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH).
- The development of HPLC-MC as a method of purity assessment and confirmation the molecular mass of new bioactive compounds. Current issues in pharmacy and medicine: science and practice.
- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- IR: amines. University of Calgary.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Separation Science.
- PURITY AND IMPURITY ANALYSIS. Agilent.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Institutes of Health (NIH).
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator.
- X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
- N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO<sub>2</sub> Substituted Aromatic Sulphur Amides. RSC Publishing.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- X-ray crystallography. Wikipedia.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
- Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung.
- X-ray Determination Of Molecular Structure. EBSCO.
- X-ray Crystallography. Chemistry LibreTexts.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- HSQC and HMBC. Columbia University.

- Complete  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral assignment of N-aralkylsulfonamides. Wiley Online Library.
- Correlations in the HSQC and HMBC spectra of 19. ResearchGate.
- Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- HSQC and HMBC for Topspin. University of Missouri-St. Louis.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
- Identification of metabolites from 2D  $^1\text{H}$ - $^{13}\text{C}$  HSQC NMR using peak correlation plots. National Institutes of Health (NIH).
- (PDF) How to Read and Interpret  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR Spectrums. ResearchGate.
- 5 Combination of  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy. Thieme Connect.
- Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. PubMed.
- Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Research at TUS.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. upm-inc.com [upm-inc.com]
2. emerypharma.com [emerypharma.com]
3. particle.dk [particle.dk]
4. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
7. agilent.com [agilent.com]
8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of  $\text{SO}(2)$  via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. rsc.org [rsc.org]
- 14. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. wikieducator.org [wikieducator.org]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. znaturforsch.com [znaturforsch.com]
- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 24. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. azolifesciences.com [azolifesciences.com]
- 26. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 27. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebSCO.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2996754#2-methoxy-5-piperidine-1-sulfonyl-phenylamine-structure-elucidation]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)